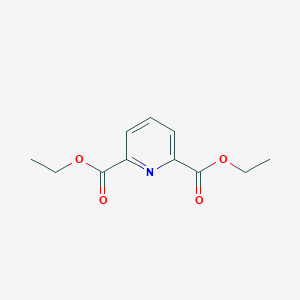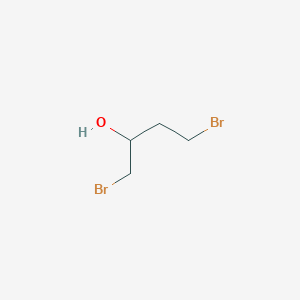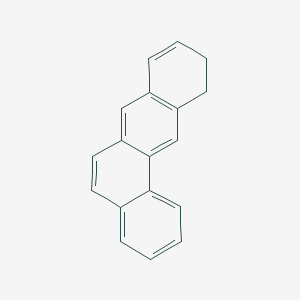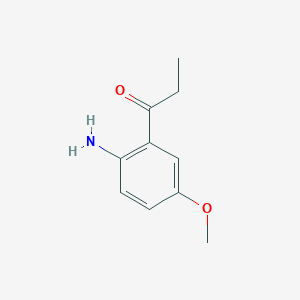
1-(2-Amino-5-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is also known by other names such as this compound and 5-methoxy-2-aminopropiophenone . This compound is characterized by its yellow to dark brown color and solid form .
Preparation Methods
The synthesis of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with propanone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Amino-5-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Amino-5-methoxyphenyl)propan-1-one can be compared with other similar compounds such as:
1-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar structure but with the methoxy group at the 4-position instead of the 5-position.
2-Amino-1-(o-methoxyphenyl)propane: This compound has a similar backbone but with an additional methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
60997-56-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
NNMMVFLYTHFVGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Synonyms |
2-Amino-5-methoxypropiophenone; 1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


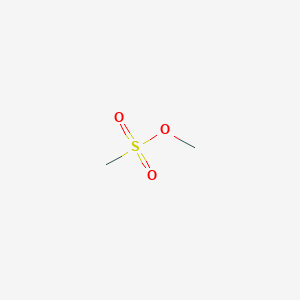

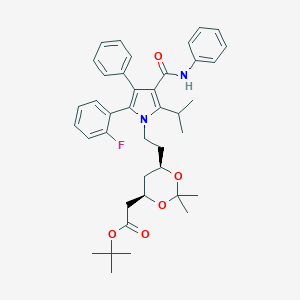
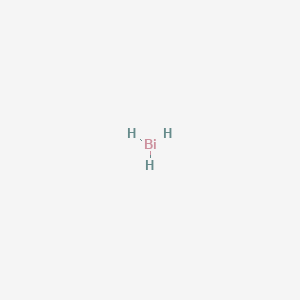
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

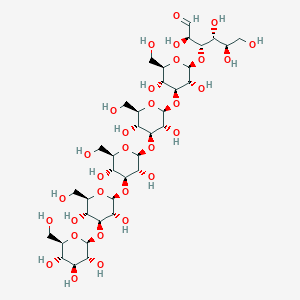
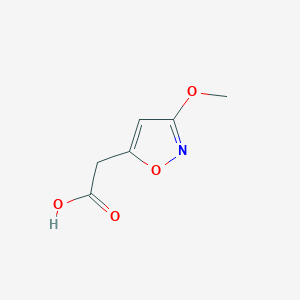

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
